molecular formula C9H8O2S B595380 5-Methoxy-3H-benzo[b]thiophen-2-one CAS No. 18926-46-0

5-Methoxy-3H-benzo[b]thiophen-2-one

Cat. No.: B595380
CAS No.: 18926-46-0
M. Wt: 180.221
InChI Key: GRAFPNNPHKWJMQ-UHFFFAOYSA-N
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Description

5-Methoxy-3H-benzo[b]thiophen-2-one is a heterocyclic compound featuring a benzo[b]thiophene core substituted with a methoxy group at the 5-position and a ketone at the 2-position. Its molecular formula is C₉H₈O₂S, with a molecular weight of 180.22 g/mol. This compound is of interest in medicinal chemistry and materials science due to its structural versatility, which allows for modifications to tune electronic, steric, and pharmacological properties .

Properties

CAS No.

18926-46-0

Molecular Formula

C9H8O2S

Molecular Weight

180.221

IUPAC Name

5-methoxy-3H-1-benzothiophen-2-one

InChI

InChI=1S/C9H8O2S/c1-11-7-2-3-8-6(4-7)5-9(10)12-8/h2-4H,5H2,1H3

InChI Key

GRAFPNNPHKWJMQ-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)SC(=O)C2

Synonyms

5-Methoxy-3H-benzo[b]thiophen-2-one

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Analysis

The table below compares 5-Methoxy-3H-benzo[b]thiophen-2-one with structurally related benzo[b]thiophene derivatives:

Compound Name Molecular Formula Substituents (Position) Functional Groups Molecular Weight (g/mol) Key References
This compound C₉H₈O₂S Methoxy (C5) Ketone (C2) 180.22
5-Chloro-3H-benzo[b]thiophen-2-one C₈H₅ClOS Chloro (C5) Ketone (C2) 184.65
5-Chloro-7-methylbenzo[b]thiophen-3(2H)-one C₉H₇ClOS Chloro (C5), Methyl (C7) Ketone (C3) 198.67
5-(Benzyloxy)-3-chlorobenzo[b]thiophene-2-carboxylate C₁₇H₁₁ClO₃S Benzyloxy (C5), Chloro (C3), Ester (C2) Ester, Benzyl ether 330.78
2-(2-Hydroxy-5-nitro-benzylidene)-benzo[b]thiophen-3-one C₁₅H₉NO₄S Nitro (C5), Hydroxy (C2), Benzylidene Ketone (C3), Schiff base 299.30

Key Observations:

  • Substituent Effects : The methoxy group in the target compound is electron-donating, enhancing resonance stabilization of the aromatic system compared to electron-withdrawing groups like chloro (e.g., ). This difference impacts reactivity in cross-coupling reactions and electronic properties in materials applications.
  • Functional Group Diversity : Derivatives with sulfonyl chloride (e.g., ) or ester groups (e.g., ) exhibit distinct chemical behaviors, such as increased electrophilicity or susceptibility to hydrolysis.

Physicochemical and Pharmacological Properties

  • Solubility : The methoxy group improves solubility in polar solvents compared to chloro or methyl substituents due to its polarity.
  • Chloro-substituted analogs (e.g., ) often exhibit enhanced metabolic stability but may increase toxicity risks. Nitro-containing derivatives (e.g., ) show strong electron-withdrawing effects, useful in designing photosensitive materials or inhibitors.

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